molecular formula C20H20N6O2 B10932347 N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932347
M. Wt: 376.4 g/mol
InChI Key: JLTVNDKCYVXTNJ-UHFFFAOYSA-N
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Description

N~4~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine to form an intermediate, which is then subjected to further reactions to introduce the pyrazolopyridine moiety . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxamide group produces an amine derivative.

Scientific Research Applications

N~4~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the fused pyrazole-pyridine ring system and the presence of multiple functional groups

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-13-7-17(18-10-21-25(2)19(18)23-13)20(27)24-15-9-22-26(12-15)11-14-5-4-6-16(8-14)28-3/h4-10,12H,11H2,1-3H3,(H,24,27)

InChI Key

JLTVNDKCYVXTNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)OC

Origin of Product

United States

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